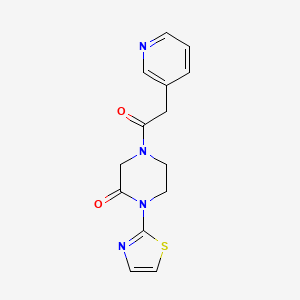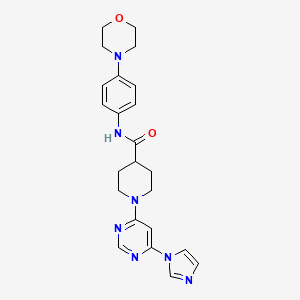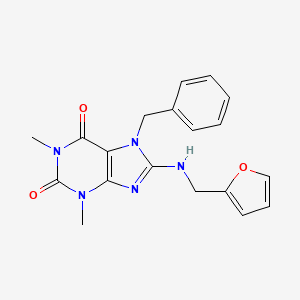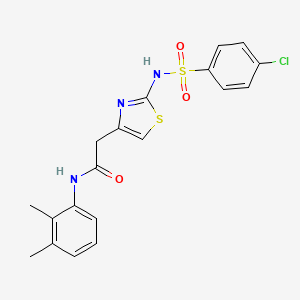
4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, also known as PATP, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazin-2-ones and has a molecular weight of 345.42 g/mol.
Aplicaciones Científicas De Investigación
Multifunctional Therapeutics for Alzheimer's Disease
A study presented the synthesis and biological evaluation of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors for acetylcholinesterase (AChE) and amyloid β aggregation, highlighting their potential in Alzheimer's disease treatment. These compounds, evaluated for their inhibitory activity against AChE and butyrylcholinesterase, inhibition of self-mediated Aβ aggregation, and Cu(II)-mediated Aβ aggregation, showed promising results. The most potent molecule demonstrated excellent anti-AChE activity, with kinetic studies suggesting mixed-type inhibition (Umar et al., 2019).
Antimicrobial Agents
Another research focus is on the antimicrobial applications, where novel thiazolidinone derivatives were synthesized and evaluated for their activity against a variety of bacteria and fungi. The study synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, demonstrating significant antimicrobial activity against eight bacterial strains and four fungal species (Patel et al., 2012).
Anticancer Activity
Additionally, compounds with the pyridin-3-yl and thiazol-2-yl piperazin-2-one moiety were investigated for their potential anticancer activity. A notable study synthesized a series of thiazolidinone derivatives, assessing their antimicrobial activity against various bacteria and fungi, providing a foundation for further exploration of their use in cancer treatment due to the structural similarities (Patel, Kumari, & Patel, 2012).
Neuroprotective Agents
Research into neuroprotective agents includes the development of N-substituted-2-amino-1,3,4-thiadiazoles, derived from 2-amino-1,3,4-thiadiazole, showing potential for antitumor and antioxidant activities. These compounds underwent various synthetic modifications to enhance their biological activity, indicating a potential application in neuroprotection and cancer therapy (Hamama et al., 2013).
Insecticidal Agents
Furthermore, certain derivatives were assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of the core structure in developing agents for agricultural use (Fadda et al., 2017).
Propiedades
IUPAC Name |
4-(2-pyridin-3-ylacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(8-11-2-1-3-15-9-11)17-5-6-18(13(20)10-17)14-16-4-7-21-14/h1-4,7,9H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAQFKIQUHOGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)
![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)

![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)